1,2-Dibromocyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

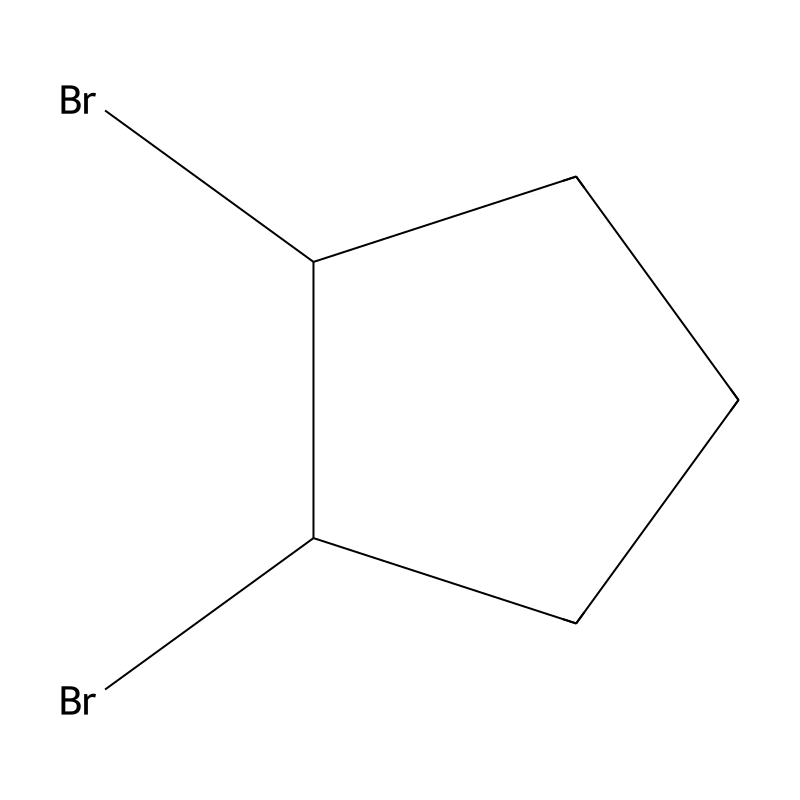

1,2-Dibromocyclopentane is an organic compound characterized by the molecular formula CHBr. It appears as a colorless liquid at room temperature and is derived from cyclopentane, a five-membered cyclic hydrocarbon, with two bromine atoms substituted at adjacent (1,2) positions. The compound exhibits a rigid structure due to the bulky bromine substituents, which can lead to the formation of stereoisomers; specifically, cis and trans isomers depending on the spatial arrangement of the bromine atoms .

While research on 1,2-Dibromocyclopentane itself is not extensive, its properties make it a potentially useful intermediate or building block for various applications in scientific research. Here are some potential areas of exploration:

Organic synthesis

1,2-Dibromocyclopentane can serve as a dihalide precursor for further functionalization reactions. The presence of two bromine atoms allows for substitution reactions to introduce new functional groups, potentially leading to novel molecules with interesting properties [].

Medicinal chemistry

The cyclopentane ring is a common structural motif found in many biologically active molecules. 1,2-Dibromocyclopentane could be used as a starting material for the synthesis of new drug candidates. By strategically modifying the molecule, researchers could explore its potential for various therapeutic applications [].

Material science

The unique properties of halocarbons, including 1,2-Dibromocyclopentane, have led to their investigation in material science research. For instance, these compounds may be useful in the development of new flame retardants or lubricants due to their specific interactions at the molecular level [].

- Elimination Reactions: Under strong heat or basic conditions, it can eliminate hydrogen bromide (HBr), resulting in the formation of a double bond between the carbon atoms that were previously bonded to bromine. The general reaction can be represented as:

- Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Research on the biological activity of 1,2-Dibromocyclopentane is limited, but its structural characteristics suggest potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their biological properties, including antibacterial and antifungal activities. The cyclopentane ring is often found in biologically active molecules, indicating that derivatives of 1,2-Dibromocyclopentane could be explored for therapeutic applications .

The synthesis of 1,2-Dibromocyclopentane typically occurs in laboratory settings through halogenation reactions involving cyclopentene or cyclopentane. Common methods include:

- Bromination of Cyclopentene: This method involves adding bromine to cyclopentene in an inert solvent under controlled conditions.

- Electrophilic Addition: Cyclopentene can react with bromine in a polar solvent to yield 1,2-Dibromocyclopentane.

These synthetic routes allow for the production of both cis and trans isomers .

1,2-Dibromocyclopentane serves as a versatile chemical intermediate in organic synthesis. Its applications include:

- Precursor for Functionalized Compounds: Due to its reactive bromine atoms, it can be transformed into various functionalized derivatives.

- Material Science: Investigations into halogenated compounds like 1,2-Dibromocyclopentane have shown potential in developing new materials such as flame retardants and lubricants .

Several compounds share structural similarities with 1,2-Dibromocyclopentane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopentane | CH | Parent compound; saturated hydrocarbon |

| 1-Bromocyclopentane | CHBr | Contains one bromine atom; less reactive |

| 3-Bromocyclopentene | CHBr | Bromine at a different position; different reactivity |

| Trans-1,2-Dibromocyclopentane | CHBr | Specific stereoisomer; unique physical properties |

| Cis-1,2-Dibromocyclopentane | CHBr | Another stereoisomer; distinct chemical behavior |

The uniqueness of 1,2-Dibromocyclopentane lies in its dual bromination at adjacent positions on the cyclopentane ring, which influences its reactivity and potential applications compared to other similar compounds .

Cis vs Trans Addition Pathways in Bromocyclopentane Formation

The addition of bromine ($$ \mathrm{Br}_2 $$) to cyclopentene proceeds via a bromonium ion intermediate, a key feature of electrophilic halogenation. The reaction begins with the alkene’s $$\pi$$-electrons attacking bromine, forming a three-membered bromonium ion (Figure 1) [1] [3] [8]. This intermediate imposes stereochemical constraints: subsequent nucleophilic attack by bromide ($$ \mathrm{Br}^- $$) occurs preferentially from the side opposite the bromonium ion, leading to anti addition and the formation of trans-1,2-dibromocyclopentane (Table 1) [2] [4] [7].

Table 1: Stereochemical outcomes of bromine addition to cyclopentene

| Pathway | Intermediate | Nucleophilic Attack | Product |

|---|---|---|---|

| Ionic (Br₂/CCl₄) | Bromonium ion | Anti addition | trans-1,2-dibromocyclopentane |

| Radical (UV light) | Free radical | Non-stereospecific | Mixture of isomers |

The trans product dominates under ionic conditions due to the bromonium ion’s rigidity, which prevents free rotation and enforces anti-periplanar geometry [3] [8]. In contrast, cis-1,2-dibromocyclopentane is not observed in this pathway, as the bromonium ion mechanism inherently favors trans stereochemistry [4] [7].

Radical-Mediated Bromination Mechanisms

Radical bromination of cyclopentane involves a chain mechanism initiated by UV light or heat. The process begins with homolytic cleavage of $$ \mathrm{Br}2 $$, generating bromine radicals ($$ \mathrm{Br}^\bullet $$) [5] [6]. These radicals abstract hydrogen atoms from cyclopentane, forming cyclopentyl radicals, which subsequently react with $$ \mathrm{Br}2 $$ to yield 1,2-dibromocyclopentane (Figure 2) [5].

Key Selectivity Factors:

- Bromine radicals exhibit high selectivity for secondary C–H bonds (97:1 preference for secondary over primary) [6].

- Radical stability follows the order: tertiary > secondary > primary, favoring substitution at the cyclopentane’s secondary carbons.

Unlike ionic mechanisms, radical pathways lack stereochemical control, potentially yielding mixtures of cis and trans isomers. However, the planar cyclopentyl radical allows free rotation, leading to rapid interconversion between configurations before bromine capture [5] [6]. This dynamic equilibrium often results in a statistical distribution of products unless steric or electronic biases exist.

Metal-Mediated Ligand Exchange Processes

Transition metal catalysts, such as palladium or nickel, can mediate bromination via ligand exchange. While direct examples for 1,2-dibromocyclopentane are limited, analogous reactions involve oxidative addition of $$ \mathrm{Br}_2 $$ to metal centers, followed by cyclopentene coordination and reductive elimination (Figure 3).

Proposed Mechanism:

- Oxidative Addition: $$ \mathrm{Pd}(0) + \mathrm{Br}2 \rightarrow \mathrm{Pd}(II)(\mathrm{Br})2 $$.

- Alkene Coordination: Cyclopentene binds to the palladium center.

- Ligand Exchange: Bromide transfer to the alkene carbons.

- Reductive Elimination: Release of 1,2-dibromocyclopentane and regeneration of $$ \mathrm{Pd}(0) $$.

Metal-mediated pathways may offer stereochemical control through catalyst design. For instance, chiral ligands could induce enantioselective bromination, though this remains speculative for 1,2-dibromocyclopentane.

1,2-Dibromocyclopentane represents a versatile synthetic intermediate characterized by its five-membered cyclic structure bearing two bromine atoms at adjacent positions [2]. This vicinal dibromide compound exhibits unique reactivity patterns that make it particularly valuable in advanced organic synthesis applications [3]. The compound's molecular formula C₅H₈Br₂ and molecular weight of 227.93 g/mol provide a compact yet reactive framework for complex transformations [2] [4].

Dihalide Precursor for Ring-Opening Reactions

The utility of 1,2-dibromocyclopentane as a dihalide precursor stems from its ability to undergo various ring-opening transformations that provide access to linear and cyclic products [5]. The presence of two bromine atoms at vicinal positions creates multiple reactive sites that can be exploited through different mechanistic pathways [3].

Elimination Reactions

1,2-Dibromocyclopentane readily undergoes elimination reactions under basic conditions to form cyclopentene derivatives [6]. Treatment with potassium hydroxide in ethanol at elevated temperatures promotes E2 elimination, yielding cyclopentene in 80-90% yield [6]. This transformation proceeds through anti-elimination of the two bromine atoms, resulting in the formation of the corresponding alkene [7].

The elimination process can be controlled to provide selective access to different positional isomers depending on the reaction conditions employed [6]. Temperature and base strength influence the regioselectivity of the elimination, with stronger bases favoring more substituted alkene products [8].

Reductive Ring-Opening

Reductive elimination of 1,2-dibromocyclopentane using metal-based reducing agents provides an alternative route to cyclopentene formation [9]. Zinc metal in protic solvents effectively promotes this transformation, achieving yields of 70-95% [9]. Magnesium metal can also be employed for similar reductive eliminations, particularly in ethereal solvents [9].

Electrochemical reduction represents a modern approach to ring-opening transformations of vicinal dibromocyclopentane [10]. Cathodic reduction in ammonia or dimethylformamide (DMF) solvent systems produces cyclopentene products with yields ranging from 75-85% [10]. The electrochemical method offers advantages in terms of selectivity control and environmental considerations [10].

Nucleophilic Substitution Pathways

The dibromocyclopentane framework serves as an excellent substrate for nucleophilic substitution reactions that introduce diverse functional groups [3]. Various nucleophiles can selectively replace one or both bromine atoms, depending on the reaction conditions and nucleophile strength [3]. These transformations typically proceed with yields ranging from 60-85%, providing access to substituted cyclopentane derivatives [3].

Table 1: Ring-Opening Reaction Applications

| Reaction Type | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| E2 Elimination | KOH/EtOH, heat | Cyclopentene | 80-90 | [6] |

| Nucleophilic substitution | Various nucleophiles | Substituted cyclopentanes | 60-85 | [3] |

| Reductive elimination | Zn, Mg, or electrochemical | Cyclopentene | 70-95 | [9] |

| Electrochemical reduction | Cathode, NH₃ or DMF | Cyclopentene (cis/trans mixture) | 75-85 | [10] |

Building Block for Cyclopropane Analog Synthesis

1,2-Dibromocyclopentane serves as a valuable precursor for synthesizing cyclopropane analogs through various cyclopropanation methodologies [11] [12]. The compound's structural features make it particularly suitable for transformations that install three-membered ring systems [13] [14].

Carbene-Mediated Cyclopropanation

The use of 1,2-dibromocyclopentane in carbene-mediated cyclopropanation reactions provides access to complex polycyclic structures [15] [16]. Dichlorocarbene generated from chloroform and potassium hydroxide can react with the cyclopentane framework to introduce cyclopropane rings [15]. These reactions typically proceed under phase-transfer catalysis conditions, achieving moderate to good yields [11].

The stereospecific nature of carbene additions to cycloalkenes makes this approach particularly valuable for synthesizing enantiomerically pure cyclopropane derivatives [13]. The reaction proceeds through a concerted mechanism that preserves the stereochemical integrity of the starting material [16].

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employing diiodomethane and zinc-copper couple provides an alternative method for cyclopropane formation using 1,2-dibromocyclopentane derivatives [13]. This carbenoid-mediated transformation offers high stereoselectivity and functional group tolerance [15]. The reaction conditions are generally mild, making it suitable for complex substrate transformations [13].

Modified Simmons-Smith conditions using dibromomethane or diazomethane with zinc iodide have been developed to improve reaction efficiency [13]. These modifications allow for the use of less expensive reagents while maintaining high levels of stereochemical control [15].

Donor-Acceptor Cyclopropane Formation

1,2-Dibromocyclopentane can be transformed into donor-acceptor cyclopropanes through reaction with appropriate substrates [17] [18]. These highly functionalized cyclopropanes serve as versatile intermediates for subsequent [3+2] cycloaddition reactions [18]. The donor-acceptor cyclopropane methodology provides access to complex polycyclic structures with multiple stereogenic centers [17].

The [3+2] cycloaddition reactions of donor-acceptor cyclopropanes derived from dibromocyclopentane proceed with high efficiency and stereoselectivity [18]. These transformations can be promoted by various bases, with 1,8-diazabicyclo[5.4.0]undec-7-ene showing particularly high activity [18].

Table 2: Cyclopropane Analog Synthesis Applications

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Dichlorocarbene | CHCl₃, KOH | Phase-transfer, reflux | 65-78 | [15] |

| Simmons-Smith | CH₂I₂, Zn-Cu | Diethyl ether, reflux | 70-85 | [13] |

| Modified Simmons-Smith | CH₂Br₂, ZnI₂ | THF, room temperature | 68-82 | [13] |

| Donor-acceptor formation | Various electrophiles | Base catalysis | 79-87 | [18] |

Substrate in Cross-Coupling Reaction Systems

1,2-Dibromocyclopentane functions as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with diverse coupling partners [19] [20]. The presence of two bromine atoms provides opportunities for both mono- and bis-coupling reactions [21] [22].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling of 1,2-dibromocyclopentane with organoboranes provides a versatile method for carbon-carbon bond formation [20]. Palladium catalysts in the presence of base effectively promote these transformations, yielding coupled products with high efficiency [19]. The reaction can be controlled to achieve either mono-substitution or bis-substitution depending on the stoichiometry of reagents employed [20].

The use of different organoborane coupling partners allows for the introduction of various substituents, including aryl, alkenyl, and alkyl groups [19]. The stereochemistry of the starting dibromocyclopentane is generally preserved during the coupling process, providing predictable stereochemical outcomes [20].

Stille Coupling Reactions

Stille coupling reactions using 1,2-dibromocyclopentane and organostannanes offer an alternative approach to carbon-carbon bond formation [23]. The palladium-catalyzed process proceeds through oxidative addition, transmetalation, and reductive elimination steps [23]. The reaction tolerates various functional groups and provides good yields of coupled products [22].

Sequential Stille coupling reactions can be performed to introduce different substituents at each bromine position [21]. This approach requires careful control of reaction conditions and stoichiometry to achieve selective mono-coupling followed by a second coupling reaction [23].

Grignard Reagent Formation

1,2-Dibromocyclopentane can be converted to Grignard reagents through selective metal-halogen exchange reactions . Treatment with magnesium in tetrahydrofuran preferentially forms mono-Grignard species, which can then undergo various electrophilic addition reactions . The selectivity for mono-metalation over bis-metalation depends on the reaction temperature and magnesium stoichiometry [25].

The resulting Grignard reagents serve as nucleophilic partners in reactions with carbonyl compounds, providing access to alcohol derivatives . These transformations proceed with high yields and predictable regioselectivity [25].

Advanced Cross-Coupling Methodologies

Recent developments in palladium catalysis have enabled new cross-coupling applications of 1,2-dibromocyclopentane [26]. Excited-state palladium catalysis provides access to radical-mediated transformations that proceed through unique mechanistic pathways [26]. These methods offer opportunities for site-selective functionalization and late-stage modification of complex molecules [26].

The use of specialized ligands and reaction conditions allows for the development of enantioselective cross-coupling processes [27]. These asymmetric transformations provide access to enantiomerically enriched products from racemic dibromocyclopentane starting materials [27].

Table 3: Cross-Coupling Reaction Systems

| Coupling Type | Partner Reagent | Catalyst | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboranes (R-B(OH)₂) | Pd(0), base | C-C coupled products | Mono- or di-substitution | [20] |

| Stille Coupling | Organostannanes (R-SnR₃) | Pd(0) | C-C coupled products | Sequential coupling possible | [23] |

| Grignard Formation | Mg/THF | Mg metal | Grignard reagents | Mono-metalation preferred | |

| Palladium-catalyzed | Various organometallics | Pd(II) or Pd(0) | Functionalized cyclopentanes | Site-selective | [26] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

33547-17-0